molecular formula C20H20N4O3 B2716107 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one CAS No. 881438-22-8

3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2716107
CAS No.: 881438-22-8
M. Wt: 364.405
InChI Key: KVYXCFWULQYDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be best analyzed using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including its exact structure and the conditions under which it’s used. The presence of the amino group and the 1,2,4-triazinone ring suggest that it might participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

Corrosion Inhibition

  • Application : It has been found that benzothiazole derivatives, which are structurally similar to the compound , can act as effective corrosion inhibitors for carbon steel in acidic environments. They offer stability and high efficiency in protecting against steel corrosion and can be adsorbed onto surfaces through physical and chemical means (Hu et al., 2016).

Tyrosine Kinase Inhibition

  • Application : Certain derivatives of 1,2,4-triazines, which are closely related to the compound , have been identified as potent inhibitors of the VEGF-R2 tyrosine kinase. This kinase is crucial in various physiological processes, including angiogenesis. The inhibitory activity of these compounds can be significant in medical applications, particularly in cancer therapy (Baindur et al., 2005).

Charge Transfer Compounds

  • Application : 1,3,5-Triazine derivatives have been used to create star-shaped push-pull compounds, where charge transfer occurs due to the presence of electron donor groups on peripheral benzene rings and an electron acceptor in the central triazine ring. These compounds find applications in materials science, particularly in the development of novel electronic and photonic materials (Meier et al., 2003).

Enzyme Inhibition

  • Application : Sulphonamides incorporating 1,3,5-triazine motifs have shown antioxidant properties and inhibitory activity against various enzymes like acetylcholinesterase and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's, making these compounds potentially valuable in medical research (Lolak et al., 2020).

Triazine Degradation

  • Application : In the field of agriculture, benzoxazinones have been shown to play a role in the degradation of triazine herbicides in plants. Understanding the reaction mechanism between these compounds can be crucial for addressing issues like herbicide resistance and environmental contamination (Willett et al., 2016).

Neuroprotection

  • Application : Benzoxazine derivatives have been identified as potential neuroprotective agents, showing efficacy in inhibiting oxidative stress-mediated neuronal degeneration. They offer promising avenues for research in neurodegenerative diseases (Blattes et al., 2005).

Mechanism of Action

Without more context, it’s hard to say what the mechanism of action of this compound might be. It could potentially have biological activity, given its complex structure and the presence of several functional groups that are often found in biologically active compounds .

Future Directions

The potential uses and future directions for this compound would likely depend on its properties and any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-6-[(4-propan-2-ylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-12(2)14-5-3-13(4-6-14)9-16-19(25)22-20(24-23-16)21-15-7-8-17-18(10-15)27-11-26-17/h3-8,10,12H,9,11H2,1-2H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYXCFWULQYDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.